molecular formula C19H24N2O4S B2812444 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396748-93-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2812444
CAS No.: 1396748-93-8
M. Wt: 376.47
InChI Key: SLBHBUCQFCSYGK-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule featuring a piperidine core substituted with a furan-3-carbonyl group and a methyl-m-tolyl methanesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-3-2-4-17(11-15)14-26(23,24)20-12-16-5-8-21(9-6-16)19(22)18-7-10-25-13-18/h2-4,7,10-11,13,16,20H,5-6,8-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBHBUCQFCSYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate. This intermediate is further reacted with m-tolylmethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related piperidine derivatives, sulfonamides, and antiviral candidates.

Structural Analogues with Piperidine and Sulfonamide Moieties
Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide Piperidine, furan-3-carbonyl, m-tolyl sulfonamide ~450 (estimated) Not reported Antiviral (inferred)
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine, furan-2-carboxamide, sulfonyl group ~550 (estimated) Not reported High docking score in antiviral studies
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazoline, methanesulfonamide, ethoxyphenyl ~470 (estimated) Not reported Antiviral (docking studies)
Goxalapladib (CAS-412950-27-7) Piperidine, naphthyridine, trifluoromethyl biphenyl 718.80 Not reported Atherosclerosis treatment

Key Observations :

  • Furan vs. Other Aromatic Groups : The target compound’s furan-3-carbonyl group may enhance polarity compared to phenyl or biphenyl substituents in analogs like Goxalapladib. This could improve solubility but reduce membrane permeability .
Comparison with Piperidine-Based Therapeutics
  • Fentanyl Analogs (e.g., para-methylfentanyl): While fentanyl derivatives (e.g., N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) share a piperidine core, they lack sulfonamide groups and instead feature lipophilic arylpropanamide substituents.
  • Antiviral Candidates: In docking studies (), compounds like Dorsilurin K and Mangostin (non-piperidine derivatives) exhibited high binding scores against viral targets.
Physicochemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) is lower than Goxalapladib (718.80 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .

Research Findings and Implications

  • Antiviral Potential: The presence of furan-3-carbonyl and methanesulfonamide groups aligns with compounds in showing high docking scores against viral polymerases. This suggests the target compound may inhibit viral replication through analogous mechanisms .
  • SAR Insights :
    • Replacement of m-tolyl with a 4-methylphenyl group (as in N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide) could modulate steric effects and binding affinity.
    • The piperidine core’s flexibility may allow for better target engagement compared to rigid scaffolds like naphthyridine in Goxalapladib .

Q & A

Q. What are the key synthetic steps and analytical methods for confirming the structure of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves:

  • Piperidine functionalization : Introducing the furan-3-carbonyl group via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane or tetrahydrofuran .
  • Sulfonamide formation : Reacting the piperidine intermediate with 1-(m-tolyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
    Analytical validation requires:
  • NMR spectroscopy : To confirm regiochemistry of the furan ring and sulfonamide linkage.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • HPLC : To assess purity (>95% is standard for biological assays) .

Q. Which structural features of this compound are hypothesized to drive its biological activity?

  • Furan-3-carbonyl group : Enhances π-π stacking with aromatic residues in target proteins .
  • Piperidine ring : Provides conformational rigidity and may facilitate blood-brain barrier penetration .
  • Sulfonamide moiety : Participates in hydrogen bonding with catalytic residues of enzymes (e.g., carbonic anhydrases or proteases) .
  • m-Tolyl group : Introduces hydrophobicity for binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis, and what contradictions exist in reported methods?

Optimization strategies :

  • Solvent selection : Replacing dichloromethane with ethanol improves sustainability without compromising yield .
  • Catalyst screening : Transitioning from EDC to polymer-supported carbodiimides reduces purification steps .
    Contradictions :
  • Conflicting reports on ideal reaction temperatures (25°C vs. 40°C) for sulfonamide coupling. Resolution involves kinetic studies using in-situ IR to monitor intermediate formation .

Q. What methodologies are recommended to resolve discrepancies in reported biological activity data across similar sulfonamide derivatives?

  • Dose-response standardization : Use uniform assay conditions (e.g., ATP levels in cell viability assays) to minimize variability .
  • Target engagement assays : Employ surface plasmon resonance (SPR) to directly measure binding affinity (KD) for suspected targets like kinase domains .
  • Meta-analysis : Compare structural analogs (e.g., replacing m-tolyl with trifluoromethyl groups) to identify activity cliffs .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent scanning : Synthesize derivatives with variations at the furan (e.g., 2-methylfuran) and sulfonamide (e.g., cyclopropyl substitution) positions .
  • Computational docking : Use Schrödinger’s Glide or AutoDock Vina to predict interactions with off-targets (e.g., cytochrome P450 enzymes) and guide synthetic prioritization .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors and hydrophobic regions .

Q. What advanced techniques are critical for elucidating the compound’s mechanism of action in oncology or infectious disease models?

  • CRISPR-Cas9 screening : Identify gene knockouts that abolish compound efficacy (e.g., in glioblastoma cell lines) .
  • Cryo-EM : Resolve binding modes to large targets like viral polymerases or ribosomes .
  • Metabolomics : Track downstream effects on pathways like glycolysis or glutathione synthesis via LC-MS/MS .

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